molecular formula C15H9N3O2 B11854254 5-Nitrobenzo[b][1]benzazepine-11-carbonitrile

5-Nitrobenzo[b][1]benzazepine-11-carbonitrile

Cat. No.: B11854254
M. Wt: 263.25 g/mol
InChI Key: AUBCUJJBNCBSAC-UHFFFAOYSA-N
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Description

5-Nitrobenzobbenzazepine-11-carbonitrile is a heterocyclic compound with a complex structure that includes a benzene ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrobenzobbenzazepine-11-carbonitrile typically involves the nitration of benzobbenzazepine-11-carbonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes nitration, purification, and crystallization steps to obtain the final product with high purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nitrobenzobbenzazepine-11-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted benzazepines, and various other functionalized compounds.

Scientific Research Applications

5-Nitrobenzobbenzazepine-11-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Nitrobenzobbenzazepine-11-carbonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 10-Nitro-5H-dibenzo[b,f]azepine-5-carbonitrile
  • 5H-Dibenz[b,f]azepine-5-carboxamide

Uniqueness

5-Nitrobenzobbenzazepine-11-carbonitrile is unique due to its specific structural features and the presence of the nitro group, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H9N3O2

Molecular Weight

263.25 g/mol

IUPAC Name

11-nitrobenzo[b][1]benzazepine-5-carbonitrile

InChI

InChI=1S/C15H9N3O2/c16-10-12-9-11-5-1-3-7-14(11)17(18(19)20)15-8-4-2-6-13(12)15/h1-9H

InChI Key

AUBCUJJBNCBSAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2[N+](=O)[O-])C#N

Origin of Product

United States

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